2-(4-Chloro-3-methylbenzoyl)benzoic acid
Overview
Description
2-(4-Chloro-3-methylbenzoyl)benzoic acid is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzoic acid, characterized by the presence of a chloro and a methyl group on the benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-methylbenzoyl chloride with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-(4-Chloro-3-carboxybenzoyl)benzoic acid.
Reduction: 2-(4-Chloro-3-methylbenzyl)benzoic acid.
Substitution: 2-(4-Amino-3-methylbenzoyl)benzoic acid or 2-(4-Methylthio-3-methylbenzoyl)benzoic acid.
Scientific Research Applications
2-(4-Chloro-3-methylbenzoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylbenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups on the benzoyl moiety enhance its binding affinity to specific active sites, thereby modulating the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- 2-(4-Chlorobenzoyl)benzoic acid
- 2-(4-Methylbenzoyl)benzoic acid
- 2-(4-Bromo-3-methylbenzoyl)benzoic acid
Comparison: 2-(4-Chloro-3-methylbenzoyl)benzoic acid is unique due to the presence of both chloro and methyl groups, which confer distinct chemical and biological properties. Compared to 2-(4-Chlorobenzoyl)benzoic acid, the additional methyl group enhances its hydrophobicity and potentially its binding affinity to hydrophobic pockets in target molecules. In contrast to 2-(4-Methylbenzoyl)benzoic acid, the chloro group introduces an electron-withdrawing effect, influencing its reactivity and interaction with nucleophiles.
Properties
IUPAC Name |
2-(4-chloro-3-methylbenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZUUJHQSXXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357959 | |
Record name | 2-(4-chloro-3-methylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141123-11-7 | |
Record name | 2-(4-chloro-3-methylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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